

# Spectroscopic Data of Methyl 2-(aminosulfonyl)benzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-(aminosulfonyl)benzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(aminosulfonyl)benzoate** (CAS 57683-71-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes a summary of its key spectroscopic characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

## Core Spectroscopic Data

The structural and electronic properties of **Methyl 2-(aminosulfonyl)benzoate** have been characterized using various spectroscopic techniques. The quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are summarized in the tables below.

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides insight into the proton environment of the molecule. The expected chemical shifts for **Methyl 2-(aminosulfonyl)benzoate** are presented in Table 1. These values are based on the analysis of its chemical structure and comparison with similar aromatic compounds. The aromatic protons are expected to show complex splitting patterns due to ortho, meta, and para couplings.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl 2-(aminosulfonyl)benzoate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.0 - 8.2	Multiplet	-	Aromatic (Ar-H)
~7.6 - 7.8	Multiplet	-	Aromatic (Ar-H)
~5.0 - 6.0	Broad Singlet	-	-SO <sub>2</sub> NH <sub>2</sub>
~3.9	Singlet	-	-OCH <sub>3</sub>

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The expected chemical shifts for the carbon atoms in **Methyl 2-(aminosulfonyl)benzoate** are listed in Table 2.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl 2-(aminosulfonyl)benzoate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	C=O (ester)
~140	Ar-C (quaternary)
~133	Ar-C (CH)
~131	Ar-C (CH)
~130	Ar-C (quaternary)
~128	Ar-C (CH)
~126	Ar-C (CH)
~53	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-(aminosulfonyl)benzoate** reveals the presence of its key functional groups. The characteristic absorption bands are summarized in Table 3.<sup>[1]</sup>

Table 3: Infrared (IR) Spectroscopic Data for **Methyl 2-(aminosulfonyl)benzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Strong, Broad	N-H stretch (sulfonamide)
3100 - 3000	Medium	C-H stretch (aromatic)
2960 - 2850	Medium	C-H stretch (methyl)
~1720	Strong	C=O stretch (ester)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1340, ~1160	Strong	S=O stretch (sulfonamide)
~1250	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The key mass spectral data for **Methyl 2-(aminosulfonyl)benzoate** are presented in Table 4.<sup>[2][3]</sup>

Table 4: Mass Spectrometry Data for **Methyl 2-(aminosulfonyl)benzoate**

m/z	Relative Intensity (%)	Assignment
215.03	100	[M] <sup>+</sup> (Molecular Ion)
184.02	~60	[M - OCH <sub>3</sub> ] <sup>+</sup>
156.02	~40	[M - COOCH <sub>3</sub> ] <sup>+</sup>
136.01	~80	[M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
104.03	~30	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76.02	~50	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of solid **Methyl 2-(aminosulfonyl)benzoate** is accurately weighed and transferred to a clean, dry NMR tube.
- About 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) is added to the NMR tube to dissolve the sample completely.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.<sup>[4]</sup>

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- $^1\text{H}$  NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.
- $^{13}\text{C}$  NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):<sup>[5]</sup>

- A small amount (approx. 1-2 mg) of solid **Methyl 2-(aminosulfonyl)benzoate** is placed in a small vial.
- A few drops of a volatile solvent (e.g., dichloromethane or acetone) are added to dissolve the solid.
- A single drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.

#### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
- Procedure: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

#### Sample Preparation (for Electrospray Ionization - ESI):[\[6\]](#)

- A stock solution of **Methyl 2-(aminosulfonyl)benzoate** is prepared by dissolving approximately 1 mg of the solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- A dilute solution for analysis is then prepared by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of approximately 1-10  $\mu\text{g/mL}$ .

#### Data Acquisition:

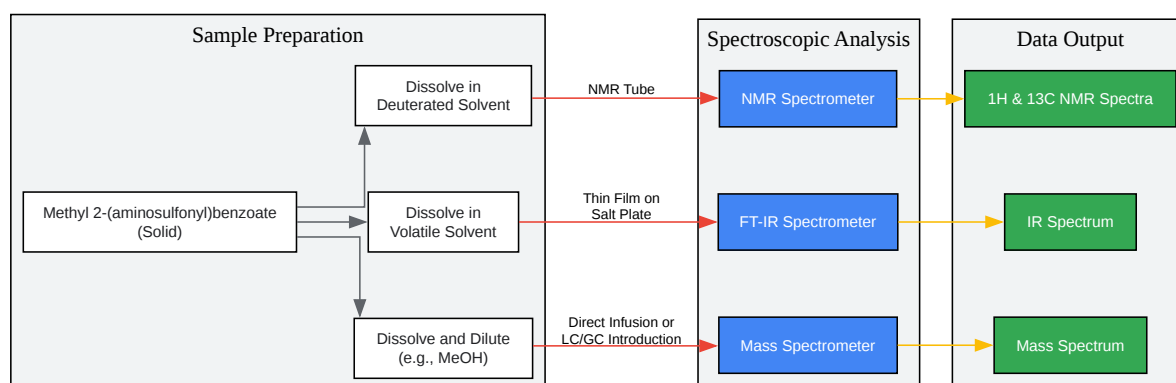
- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is used.[\[7\]](#)[\[8\]](#)
- ESI-MS: The dilute sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive or negative

ion mode to detect the molecular ion and any adducts.

- EI-MS: For EI, the sample is introduced into the ion source, often after separation by gas chromatography. The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[7]
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 2-(aminosulfonyl)benzoate**.



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Caption: Workflow for Spectroscopic Analysis.

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